molecular formula C9H8BrF B6316257 3-(5-Bromo-2-fluorophenyl)-1-propene, 97% CAS No. 1546183-14-5

3-(5-Bromo-2-fluorophenyl)-1-propene, 97%

Cat. No. B6316257
CAS RN: 1546183-14-5
M. Wt: 215.06 g/mol
InChI Key: ZVAHESWMCLELNS-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-fluorophenyl)-1-propene is an organic compound with the empirical formula C9H8BrFO2 . It is a solid substance and is an important organic intermediate in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone was achieved by an unreported synthetic method . Another process involves lithiating 1-bromo-4-fluorobenzene to form (5-bromo-2-fluorophenyl)lithium .


Molecular Structure Analysis

The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods . The molecular weight is 247.06 .


Chemical Reactions Analysis

The fluorine and bromine atoms on the benzene ring are active groups, which can be used as active sites. Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.06 . It is a solid substance . The compound’s boiling point is predicted to be 330.8±27.0 °C, and its density is predicted to be 1.606±0.06 g/cm3 .

Safety and Hazards

The compound is classified under GHS07, with the signal word “Warning”. It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .

Future Directions

The compound is an important organic intermediate in medicinal chemistry . As more people are interested in compounds with similar structures, their research has received extensive attention . Future directions could include further exploration of the compound’s reactivity, stability, and potential applications in medicinal chemistry .

properties

IUPAC Name

4-bromo-1-fluoro-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-2-3-7-6-8(10)4-5-9(7)11/h2,4-6H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAHESWMCLELNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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